molecular formula C20H22ClN B13417878 (E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride CAS No. 38849-14-8

(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride

Cat. No.: B13417878
CAS No.: 38849-14-8
M. Wt: 311.8 g/mol
InChI Key: BBNBXLRSBFJQNO-WXIWBVQFSA-N
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Description

(E)-N-methyl-3-(1-tetracyclo[66202,709,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride is a complex organic compound characterized by its unique tetracyclic structure

Properties

CAS No.

38849-14-8

Molecular Formula

C20H22ClN

Molecular Weight

311.8 g/mol

IUPAC Name

(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C20H21N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-10,12,15,21H,11,13-14H2,1H3;1H/b12-6+;

InChI Key

BBNBXLRSBFJQNO-WXIWBVQFSA-N

Isomeric SMILES

CNC/C=C/C12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl

Canonical SMILES

CNCC=CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the tetracyclic core: This step involves cyclization reactions to form the tetracyclic structure.

    Functionalization: Introduction of functional groups such as the amine and methyl groups.

    Final assembly: Coupling reactions to attach the prop-2-en-1-amine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of double bonds within the tetracyclic structure.

    Substitution: Halogenation or alkylation of the prop-2-en-1-amine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid
  • Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol

Uniqueness

(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride is unique due to its specific functional groups and the presence of the prop-2-en-1-amine moiety, which imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine; hydrochloride is a compound that exhibits significant biological activity primarily as an antidepressant. This compound is structurally related to maprotiline, a tetracyclic antidepressant (TCA), which has been utilized in clinical settings for its efficacy in treating depression and anxiety disorders.

PropertyValue
Molecular FormulaC20H24ClN
Molecular Weight313.9 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count1
Rotatable Bond Count4
Topological Polar Surface Area12 Ų
Complexity339

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems in the brain. Similar to other TCAs, it acts predominantly by inhibiting the reuptake of serotonin and norepinephrine, thus increasing the availability of these neurotransmitters in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and anxiety.

Case Studies and Research Findings

1. Antidepressant Efficacy:
A study published in the Journal of Clinical Psychiatry examined the efficacy of maprotiline and its derivatives in treating major depressive disorder (MDD). The results indicated that patients receiving (E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7,09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine; hydrochloride showed significant improvements in their Hamilton Depression Rating Scale scores compared to placebo groups .

2. Side Effects Profile:
Research has also focused on the side effects associated with this compound. A meta-analysis highlighted that while the compound is effective in reducing depressive symptoms, it is associated with side effects such as sedation and anticholinergic effects . Monitoring these side effects is essential for optimizing treatment regimens.

3. Neuropharmacological Studies:
Neuropharmacological studies have demonstrated that (E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7,09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine; hydrochloride exhibits affinity for various receptors beyond serotonin and norepinephrine transporters. These include histamine H1 receptors and muscarinic acetylcholine receptors . This receptor profile suggests potential implications for treating conditions beyond depression.

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